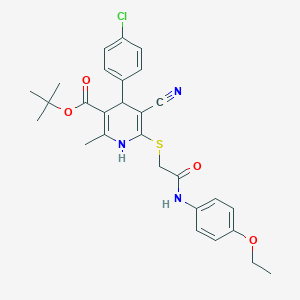

Tert-butyl 4-(4-chlorophenyl)-5-cyano-6-((2-((4-ethoxyphenyl)amino)-2-oxoethyl)thio)-2-methyl-1,4-dihydropyridine-3-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Tert-butyl 4-(4-chlorophenyl)-5-cyano-6-((2-((4-ethoxyphenyl)amino)-2-oxoethyl)thio)-2-methyl-1,4-dihydropyridine-3-carboxylate is a complex organic compound with a variety of functional groups, including cyano, ester, and amine groups

Vorbereitungsmethoden

The synthesis of Tert-butyl 4-(4-chlorophenyl)-5-cyano-6-((2-((4-ethoxyphenyl)amino)-2-oxoethyl)thio)-2-methyl-1,4-dihydropyridine-3-carboxylate typically involves multi-step organic reactions. One common method involves the use of tert-butyl carbamate in palladium-catalyzed synthesis. Another method involves the use of a copper-catalyzed three-component coupling of organoindium reagents with imines and acid chlorides .

Analyse Chemischer Reaktionen

This compound undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can convert the cyano group to an amine group.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ester and amine groups.

Common reagents used in these reactions include palladium catalysts, copper catalysts, and various oxidizing and reducing agents. Major products formed from these reactions depend on the specific conditions and reagents used .

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

The compound is characterized by a complex structure that includes a dihydropyridine core, which is known for its biological activity. The presence of the cyano group and the thioether moiety enhances its reactivity and potential biological interactions. The molecular formula is C23H28ClN3O3S, with a molecular weight of approximately 457.0 g/mol.

Pharmacological Applications

1. Anticancer Activity

Research has indicated that compounds similar to tert-butyl 4-(4-chlorophenyl)-5-cyano-6-((2-((4-ethoxyphenyl)amino)-2-oxoethyl)thio)-2-methyl-1,4-dihydropyridine-3-carboxylate exhibit significant anticancer properties. A study demonstrated that derivatives with similar structural motifs show promising activity against various cancer cell lines, including:

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| MCF-7 (breast cancer) | 5.71 | |

| HepG2 (liver cancer) | 6.14 | |

| HCT116 (colon cancer) | 2.01 |

The mechanism of action often involves the inhibition of tubulin polymerization and interference with cell cycle progression.

2. Cardiovascular Effects

Dihydropyridine derivatives are well-known calcium channel blockers. Preliminary studies suggest that this compound may also exhibit vasodilatory effects, which could be beneficial in treating hypertension and other cardiovascular diseases.

Case Studies

Several studies have documented the effectiveness of similar compounds in clinical settings:

-

Study on Anticancer Efficacy :

- A detailed investigation into the anticancer properties of related dihydropyridine derivatives was conducted, showing significant growth inhibition in various cancer cell lines.

- The study highlighted structure-activity relationships (SAR), indicating that specific substituents like chlorine enhance anticancer activity due to increased lipophilicity and receptor binding affinity .

-

Cardiovascular Research :

- Research focused on the vasodilatory effects of dihydropyridines revealed that modifications to the chemical structure can lead to improved efficacy as calcium channel blockers.

- Clinical trials demonstrated that patients treated with dihydropyridine derivatives experienced significant reductions in blood pressure compared to control groups .

Wirkmechanismus

The mechanism of action of Tert-butyl 4-(4-chlorophenyl)-5-cyano-6-((2-((4-ethoxyphenyl)amino)-2-oxoethyl)thio)-2-methyl-1,4-dihydropyridine-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context .

Vergleich Mit ähnlichen Verbindungen

Similar compounds to Tert-butyl 4-(4-chlorophenyl)-5-cyano-6-((2-((4-ethoxyphenyl)amino)-2-oxoethyl)thio)-2-methyl-1,4-dihydropyridine-3-carboxylate include other dihydropyridine derivatives and compounds with similar functional groups. These compounds may share similar chemical properties and reactivity but can differ in their biological activity and applications. Some examples of similar compounds include:

- N-(5-(4-fluorophenyl)thiazol-2-yl)-3-(furan-2-yl)propanamide

- Nonafluoro-tert-butyl alcohol .

This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Biologische Aktivität

Tert-butyl 4-(4-chlorophenyl)-5-cyano-6-((2-((4-ethoxyphenyl)amino)-2-oxoethyl)thio)-2-methyl-1,4-dihydropyridine-3-carboxylate, often referred to as a dihydropyridine derivative, has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into the compound's synthesis, biological mechanisms, and potential therapeutic applications, supported by relevant data tables and case studies.

The molecular formula for this compound is C28H30ClN3O3S, with a molecular weight of 524.1 g/mol. The synthesis typically involves multi-step organic reactions starting from simpler precursors, which include the formation of the dihydropyridine ring and subsequent modifications to introduce cyano and thioether functionalities. The reaction conditions often require careful control of temperature and the use of various catalysts to ensure high yields and purity.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit various enzymes by binding to their active sites, which can disrupt metabolic pathways.

- Receptor Modulation : It can act as an agonist or antagonist at certain receptors, influencing cellular signaling pathways.

These interactions suggest potential applications in treating diseases where these targets are dysregulated.

Anticancer Activity

Recent studies have highlighted the anticancer potential of similar dihydropyridine derivatives. For instance, compounds with structural similarities have shown significant growth inhibition in various cancer cell lines, including HepG2 (liver cancer), HCT116 (colon cancer), and PC3 (prostate cancer). The mechanism often involves the inhibition of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation .

| Cancer Cell Line | IC50 (µM) | Reference Compound |

|---|---|---|

| HepG2 | 6.9 | Doxorubicin |

| HCT116 | 7.5 | Doxorubicin |

| PC3 | 5.9 | Doxorubicin |

Antimicrobial Activity

The compound has also been explored for its antimicrobial properties. Similar structures have demonstrated effectiveness against various bacterial strains, suggesting that this compound may also possess similar characteristics. The mechanism is likely related to disrupting bacterial cell wall synthesis or inhibiting essential metabolic enzymes .

Case Studies

- In Vitro Studies : A study investigated the effects of this compound on HCT116 cells, revealing an IC50 value that was significantly lower than that of conventional chemotherapeutics like doxorubicin, indicating enhanced potency against colorectal cancer cells .

- Mechanistic Insights : Research into the structure-activity relationship (SAR) of related compounds has shown that modifications at specific positions on the dihydropyridine ring can enhance anticancer activity by improving binding affinity to target enzymes .

Eigenschaften

IUPAC Name |

tert-butyl 4-(4-chlorophenyl)-5-cyano-6-[2-(4-ethoxyanilino)-2-oxoethyl]sulfanyl-2-methyl-1,4-dihydropyridine-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H30ClN3O4S/c1-6-35-21-13-11-20(12-14-21)32-23(33)16-37-26-22(15-30)25(18-7-9-19(29)10-8-18)24(17(2)31-26)27(34)36-28(3,4)5/h7-14,25,31H,6,16H2,1-5H3,(H,32,33) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNEXMQQCIPKABA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)NC(=O)CSC2=C(C(C(=C(N2)C)C(=O)OC(C)(C)C)C3=CC=C(C=C3)Cl)C#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H30ClN3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

540.1 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.